molecular formula C40H36N6O4 B1251591 Asperazine

Asperazine

Cat. No.: B1251591
M. Wt: 664.7 g/mol
InChI Key: AWMBNXCUMNOLQI-JQLKQZRRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,4R,7S,9R)-4-benzyl-9-[3-[[(2S,5R)-5-benzyl-3,6-dioxopiperazin-2-yl]methyl]-1H-indol-7-yl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione is a natural product found in Pseudopestalotiopsis theae with data available.

Scientific Research Applications

Chemical Structure and Synthesis

Asperazine is characterized by its unique cyclotryptophan structure, which has garnered interest for its potential biological activities. The first total synthesis of this compound was reported in 2001, utilizing a diastereoselective intramolecular Heck reaction as a central step in the synthetic sequence. This synthesis confirmed the proposed structure and provided material for further biological studies .

Summary of Total Synthesis

YearMethodologyKey Findings
2001Diastereoselective Intramolecular Heck ReactionConfirmed structure; provided material for biological testing
2018Directed Late-Stage HeterodimerizationAchieved concise total synthesis; improved yields

Biological Activities

This compound has been investigated for various biological activities, including cytotoxicity against cancer cells and potential applications as an antibiotic. The compound has shown selective cytotoxic effects in vitro, although initial reports of antileukemic activity were not confirmed with synthetic samples .

Cytotoxicity Studies

  • Cancer Cell Lines : this compound exhibited cytotoxic activity against several cancer cell lines, suggesting its potential as a lead compound in anticancer drug development.
  • Antibiotic Properties : Research indicates that this compound may possess antibiotic properties, contributing to its relevance in the search for new antimicrobial agents .

Secondary Metabolite Production

This compound is classified as a secondary metabolite, which plays crucial roles in microbial interactions and ecological niches. The biosynthetic pathways of secondary metabolites like this compound are of significant interest in synthetic biology and pharmaceutical development.

Genomic Insights

Recent genomic studies have identified biosynthetic gene clusters responsible for the production of secondary metabolites in various fungi, including Aspergillus species. These insights are essential for understanding how to enhance the production of compounds like this compound through genetic manipulation or fermentation optimization .

Case Studies

  • Marine Sponge-Derived this compound :
    • A study highlighted the isolation of this compound from marine sponge-derived sources, demonstrating its selective cytotoxicity against leukemic cell lines. This research underscores the potential of natural products as sources for novel anticancer agents .
  • Synthetic Biology Applications :
    • Advances in synthetic biology have facilitated the discovery and production of secondary metabolites like this compound. Techniques such as metabolic engineering are being employed to enhance yields and discover novel compounds with significant biological activities .

Properties

Molecular Formula

C40H36N6O4

Molecular Weight

664.7 g/mol

IUPAC Name

(1R,4R,7S,9R)-4-benzyl-9-[3-[[(2S,5R)-5-benzyl-3,6-dioxopiperazin-2-yl]methyl]-1H-indol-7-yl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione

InChI

InChI=1S/C40H36N6O4/c47-35-30(18-23-10-3-1-4-11-23)42-36(48)31(43-35)20-25-22-41-34-26(25)14-9-16-28(34)40-21-33-37(49)44-32(19-24-12-5-2-6-13-24)38(50)46(33)39(40)45-29-17-8-7-15-27(29)40/h1-17,22,30-33,39,41,45H,18-21H2,(H,42,48)(H,43,47)(H,44,49)/t30-,31+,32-,33+,39-,40-/m1/s1

InChI Key

AWMBNXCUMNOLQI-JQLKQZRRSA-N

Isomeric SMILES

C1[C@H]2C(=O)N[C@@H](C(=O)N2[C@@H]3[C@]1(C4=CC=CC=C4N3)C5=CC=CC6=C5NC=C6C[C@H]7C(=O)N[C@@H](C(=O)N7)CC8=CC=CC=C8)CC9=CC=CC=C9

Canonical SMILES

C1C2C(=O)NC(C(=O)N2C3C1(C4=CC=CC=C4N3)C5=CC=CC6=C5NC=C6CC7C(=O)NC(C(=O)N7)CC8=CC=CC=C8)CC9=CC=CC=C9

Synonyms

asperazine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Asperazine
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Asperazine
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Asperazine
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Asperazine
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Asperazine
Reactant of Route 6
Asperazine

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